tert-Butyl 3-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate
Overview
Description
tert-Butyl 3-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate: is a spirocyclic compound that features a unique structure with a spiro junction connecting two rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate typically involves the reaction of a suitable lactone with an amine under controlled conditions. One common method involves the reaction of a lactone with tert-butylamine in the presence of a base to form the desired spirocyclic structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and nucleophiles.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives.
Substitution: Various substituted spirocyclic compounds depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis to create more complex molecules.
- Employed in the development of new synthetic methodologies.
Biology and Medicine:
- Potential applications in drug discovery and development due to its unique structure.
- Investigated for its biological activity and potential therapeutic effects .
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Explored for its use in material science and polymer chemistry.
Mechanism of Action
The mechanism of action of tert-Butyl 3-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
- tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
- tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Uniqueness: tert-Butyl 3-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 3-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-6-7-17-13(9-14)5-4-10(15)8-13/h4-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEGZBSURHJWLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2(C1)CCC(=O)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701137287 | |
Record name | 6-Oxa-9-azaspiro[4.5]decane-9-carboxylic acid, 2-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701137287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251000-18-6 | |
Record name | 6-Oxa-9-azaspiro[4.5]decane-9-carboxylic acid, 2-oxo-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1251000-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Oxa-9-azaspiro[4.5]decane-9-carboxylic acid, 2-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701137287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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